Enzymatic Substrate Specificity: (11R)-Carlactone is Stereospecifically Converted to Strigolactones In Vivo
Carlactone exists as two stereoisomers, (11R)-CL and (11S)-CL, but only the (11R)-isomer serves as a substrate for downstream SL biosynthesis in vivo. In rice, feeding of ¹³C-labeled (11R)-CL resulted in conversion to (-)-2'-epi-5-deoxystrigol and orobanchol, while the (11S)-isomer was not metabolized, demonstrating strict stereospecific recognition by the biosynthetic machinery [1].
| Evidence Dimension | In vivo conversion to downstream strigolactones |
|---|---|
| Target Compound Data | Detectable conversion to (-)-2'-epi-5DS and orobanchol |
| Comparator Or Baseline | (11S)-carlactone: No detectable conversion |
| Quantified Difference | Qualitative yes/no conversion |
| Conditions | Feeding experiments with ¹³C-labeled isomers in rice (dwarf10 mutant) |
Why This Matters
This stereospecificity dictates that only (11R)-carlactone is biologically relevant for SL biosynthesis studies; procurement of the incorrect isomer yields a non-functional compound.
- [1] Seto Y, Sado A, Asami K, Hanada A, Umehara M, Akiyama K, Yamaguchi S. Carlactone is an endogenous biosynthetic precursor for strigolactones. Proc Natl Acad Sci U S A. 2014;111(4):1640-5. View Source
